2-Pentynal, 5-cyclohexyl-
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Overview
Description
2-Pentynal, 5-cyclohexyl- is an organic compound that belongs to the class of aldehydes It features a carbonyl group (C=O) bonded to a pentynal chain and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynal, 5-cyclohexyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, cyclohexylmagnesium bromide can react with 2-pentynal under controlled conditions to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-Pentynal, 5-cyclohexyl- may involve catalytic processes that ensure high yield and purity. One such method could involve the catalytic hydrogenation of a precursor compound in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pentynal, 5-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium amide (NaNH₂) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexylpentynoic acid.
Reduction: Cyclohexylpentynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentynal, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2-Pentynal, 5-cyclohexyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pentenal: Similar structure but with a double bond instead of a triple bond.
Cyclohexylacetaldehyde: Similar structure but with a different carbon chain length.
Cyclohexylpropanal: Another aldehyde with a cyclohexyl group but a different carbon chain.
Uniqueness
2-Pentynal, 5-cyclohexyl- is unique due to the presence of both an alkyne and an aldehyde group in the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
653598-26-6 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5-cyclohexylpent-2-ynal |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h10-11H,1,3-5,7-9H2 |
InChI Key |
HALQEXSGTRKTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC#CC=O |
Origin of Product |
United States |
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